![molecular formula C20H15N3O4 B3438354 N-[2-(3-methoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B3438354.png)
N-[2-(3-methoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide
Overview
Description
N-[2-(3-methoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study.
Mechanism of Action
The mechanism of action of N-[2-(3-methoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide involves the inhibition of various enzymes and pathways in the body. It has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine, which can improve cognitive function. It has also been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body.
Biochemical and Physiological Effects:
N-[2-(3-methoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which can lead to the death of these cells. It has also been found to reduce inflammation in the body, which can alleviate symptoms associated with inflammatory diseases. In addition, it has been found to improve cognitive function by increasing the concentration of acetylcholine in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(3-methoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide in lab experiments is its potential applications in various areas of study, including cancer research, inflammation research, and Alzheimer's disease research. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of N-[2-(3-methoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide. One direction is to further investigate its potential as a therapeutic agent for Alzheimer's disease. Another direction is to study its potential use in combination with other anticancer agents to improve their efficacy. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
N-[2-(3-methoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide has potential applications in various areas of scientific research. It has been studied for its anticancer properties, as it has been found to induce apoptosis in cancer cells. It has also been studied for its anti-inflammatory properties, as it has been found to inhibit the production of pro-inflammatory cytokines. In addition, it has been studied for its potential use as a therapeutic agent for Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase.
properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-5-oxochromeno[4,3-d]pyrimidin-4-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c1-11(24)21-19-16-17(14-8-3-4-9-15(14)27-20(16)25)22-18(23-19)12-6-5-7-13(10-12)26-2/h3-10H,1-2H3,(H,21,22,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZDSSUCTYSPIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=NC2=C1C(=O)OC3=CC=CC=C32)C4=CC(=CC=C4)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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